molecular formula C12H13ClN2O3 B14245802 N-[2-(Chloroimino)propanoyl]-L-phenylalanine CAS No. 188837-25-4

N-[2-(Chloroimino)propanoyl]-L-phenylalanine

Cat. No.: B14245802
CAS No.: 188837-25-4
M. Wt: 268.69 g/mol
InChI Key: DFJFCONRDRGMMU-JTQLQIEISA-N
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Description

N-[2-(Chloroimino)propanoyl]-L-phenylalanine is a chemical compound belonging to the family of N-chlorinated amino acids This compound is characterized by the presence of a chloroimino group attached to the propanoyl moiety, which is further linked to the L-phenylalanine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Chloroimino)propanoyl]-L-phenylalanine typically involves the chlorination of L-phenylalanine derivatives. One common method includes the reaction of L-phenylalanine with 2-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and a free radical trapping agent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and product quality. The use of environmentally friendly reagents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Chloroimino)propanoyl]-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted phenylalanine compounds.

Scientific Research Applications

N-[2-(Chloroimino)propanoyl]-L-phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(Chloroimino)propanoyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The chloroimino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-chlorodiethylamine
  • N-chloroalanylphenylalanine
  • N-chloroglycylphenylalanine

Uniqueness

N-[2-(Chloroimino)propanoyl]-L-phenylalanine is unique due to its specific structural features, such as the presence of the chloroimino group and the L-phenylalanine backbone. These structural characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

188837-25-4

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

(2S)-2-(2-chloroiminopropanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C12H13ClN2O3/c1-8(15-13)11(16)14-10(12(17)18)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,14,16)(H,17,18)/t10-/m0/s1

InChI Key

DFJFCONRDRGMMU-JTQLQIEISA-N

Isomeric SMILES

CC(=NCl)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=NCl)C(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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